molecular formula C20H29F3N4O B2960555 1-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034557-62-3

1-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No. B2960555
CAS RN: 2034557-62-3
M. Wt: 398.474
InChI Key: PADZHDSRUYKMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C20H29F3N4O and its molecular weight is 398.474. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

G Protein-Biased Dopaminergics

This compound falls into a category of structures that have shown promise in the development of G protein-biased dopaminergics, particularly those targeting dopamine receptors. These compounds are important for their potential therapeutic applications, demonstrating a capacity for partial agonism at dopamine D2 receptors. This suggests a nuanced approach to modulating dopaminergic pathways, potentially offering therapeutic benefits with fewer side effects compared to non-biased agonists (Möller et al., 2017).

Antifungal Agents

Research into novel fluoroquinolones that incorporate the structural motif similar to 1-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine has shown potential in developing new antifungal agents. These compounds have demonstrated in vivo activity against Mycobacterium tuberculosis, highlighting their potential as part of a therapeutic strategy against bacterial infections (Shindikar & Viswanathan, 2005).

Alzheimer's Disease Therapeutics

The structural features of compounds related to 1-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine have been investigated for their potential in treating Alzheimer's disease. A particular focus has been on their ability to inhibit acetylcholinesterase and amyloid β aggregation, two key targets in the management of Alzheimer's disease symptoms and progression (Umar et al., 2019).

Drug Delivery Systems

Compounds with structural similarities to 1-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine have been explored for their utility in drug delivery systems. Specifically, their encapsulation within water-soluble metalla-cages has been studied, showing potential for enhancing the bioavailability of lipophilic drug molecules, thereby improving therapeutic efficacy (Mattsson et al., 2010).

properties

IUPAC Name

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3N4O/c21-20(22,23)18-2-1-3-19(24-18)27-12-10-26(11-13-27)16-4-8-25(9-5-16)17-6-14-28-15-7-17/h1-3,16-17H,4-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADZHDSRUYKMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

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